molecular formula C18H23FN2O3S B5962484 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine

1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine

Cat. No. B5962484
M. Wt: 366.5 g/mol
InChI Key: OUSKUHCJPQJXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine, commonly known as DIDS, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. DIDS is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of DIDS involves the inhibition of chloride channels, which are involved in the transport of chloride ions across cell membranes. DIDS binds to a specific site on the chloride channel, thereby blocking the movement of chloride ions through the channel.
Biochemical and Physiological Effects:
DIDS has been found to have a wide range of biochemical and physiological effects, including the inhibition of chloride channels, the regulation of insulin secretion, and the inhibition of CFTR chloride channels. It has also been found to inhibit the activity of the anion exchanger, which is involved in the transport of bicarbonate ions across cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using DIDS in laboratory experiments include its ability to selectively block chloride channels, its wide range of biochemical and physiological effects, and its ability to inhibit the activity of the anion exchanger. However, one limitation of using DIDS is that it may have off-target effects on other ion channels, transporters, and receptors.

Future Directions

There are several future directions for the study of DIDS, including the development of more selective inhibitors of chloride channels, the investigation of the role of chloride channels in other physiological processes, and the development of new therapeutic agents based on the structure of DIDS. Additionally, further research is needed to understand the potential off-target effects of DIDS and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of DIDS involves the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with 2-(2-fluorophenyl)ethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

DIDS has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to inhibit chloride channels in red blood cells, which has led to its use in the study of sickle cell anemia. DIDS has also been used to study the role of chloride channels in the regulation of insulin secretion and has been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

properties

IUPAC Name

4-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3S/c1-13-18(14(2)24-20-13)25(22,23)21-11-5-6-15(12-21)9-10-16-7-3-4-8-17(16)19/h3-4,7-8,15H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSKUHCJPQJXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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